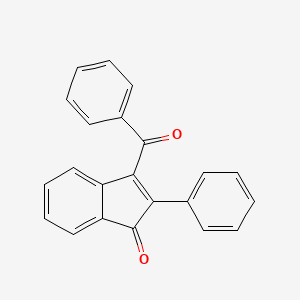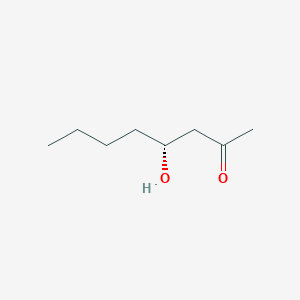
4-(4-Methoxyphenyl)-N-methyl-6-phenylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methoxyphenyl)-N-methyl-6-phenylpyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a phenyl group attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-N-methyl-6-phenylpyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with acetophenone to form chalcone, followed by cyclization with guanidine to yield the pyrimidine ring. The final step involves methylation of the amine group using methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methoxyphenyl)-N-methyl-6-phenylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The phenyl and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4-(4-Methoxyphenyl)-N-methyl-6-phenylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-(4-Methoxyphenyl)-N-methyl-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenylamine: Shares the methoxyphenyl group but differs in the rest of the structure.
4-Methoxyphenylacetic acid: Contains the methoxyphenyl group attached to an acetic acid moiety.
Methedrone: A synthetic cathinone with a similar methoxyphenyl group but different overall structure.
Uniqueness
4-(4-Methoxyphenyl)-N-methyl-6-phenylpyrimidin-2-amine is unique due to its specific combination of functional groups and the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
66849-35-2 |
|---|---|
Formule moléculaire |
C18H17N3O |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
4-(4-methoxyphenyl)-N-methyl-6-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C18H17N3O/c1-19-18-20-16(13-6-4-3-5-7-13)12-17(21-18)14-8-10-15(22-2)11-9-14/h3-12H,1-2H3,(H,19,20,21) |
Clé InChI |
VPUJVYWZIWLQOF-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC(=CC(=N1)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


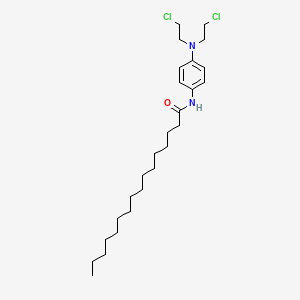
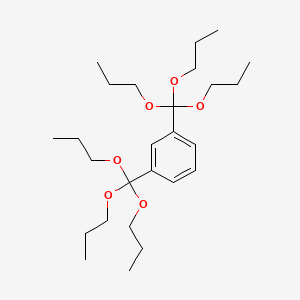
![2,2-Dimethyl-4-(propan-2-yl)-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B14475610.png)
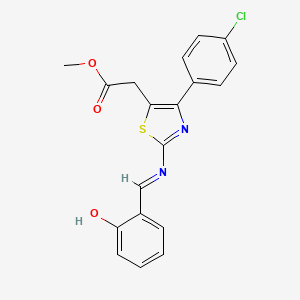
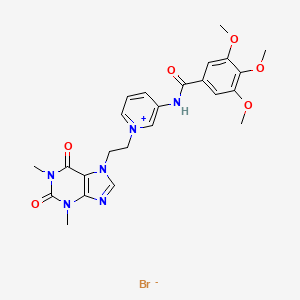

![2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14475631.png)

![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]-](/img/structure/B14475639.png)
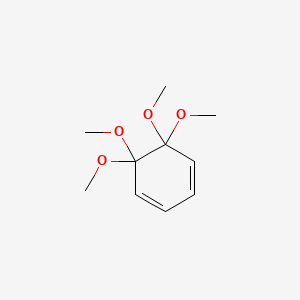
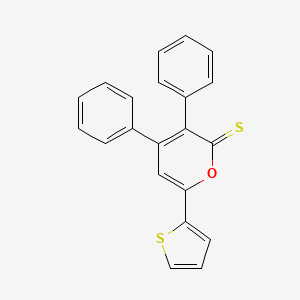
![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)
